molecular formula C5H5N3O3 B1204119 2,3-二氢-5-硝基咪唑并(2,1-b)恶唑 CAS No. 69542-88-7

2,3-二氢-5-硝基咪唑并(2,1-b)恶唑

货号 B1204119
CAS 编号: 69542-88-7
分子量: 155.11 g/mol
InChI 键: CYWFJXPMXFMCOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole consists of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The compound has a boiling point of 348.1ºC at 760 mmHg . It has a density of 1.9±0.1 g/cm3 . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can also be found .

科学研究应用

  1. 合成和作为结核抑制剂的潜力:Żwawiak等人(2008年)合成了一系列2,3-二氢-7-硝基咪唑并[5,1-b]恶唑,它们在结构上与2,3-二氢-5-硝基咪唑并(2,1-b)恶唑相似,并测试了它们的抗分枝杆菌活性,表明它们作为结核抑制剂的潜力(Żwawiak等人,2008年).

  2. 缺氧细胞的放射增敏剂:阿格拉瓦尔等人(1979年)合成了硝基咪唑系列中的新化合物,包括2,3-二氢-5-硝基咪唑并[2,1-b]恶唑,作为缺氧细胞的放射增敏剂,表明其在提高放射治疗有效性方面的应用(阿格拉瓦尔等人,1979年).

  3. 抗结核活性:厄普顿等人(2014年)的研究探讨了TBA-354(一种与硝基咪唑相关的化合物)对结核分枝杆菌的体外和体内疗效,表明类似的化合物(如2,3-二氢-5-硝基咪唑并(2,1-b)恶唑)可能具有抗结核特性(厄普顿等人,2014年).

  4. 抗利什曼原虫的潜力:沙西普拉巴等人(2014年)研究了单环和双环硝基咪唑(包括硝基咪唑并[2,1-b]恶唑类)的抗利什曼原虫活性,显示出对利什曼病的中等至良好活性(沙西普拉巴等人,2014年).

  5. 内脏利什曼病的治疗:汤普森等人(2016年)发现6-硝基-2,3-二氢咪唑并[2,1-b][1,3]恶唑衍生物显示出作为治疗内脏利什曼病的候选药物的潜力,表明类似化合物的新应用(汤普森等人,2016年).

  6. 哺乳动物细胞的放射增敏:阿格拉瓦尔等人(1979年)还研究了该化合物对哺乳动物细胞对电离辐射的致敏能力,进一步支持其在癌症治疗中的潜力(阿格拉瓦尔等人,1979年).

  7. 针对结核病和被忽视的热带疾病的比较分析:汤普森等人(2017年)比较了硝基咪唑并恶唑和硝基咪唑并噻唑对结核病和被忽视的热带疾病的疗效,深入了解了这些化合物的广谱潜力(汤普森等人,2017年).

  8. 抗菌药物的开发:马蒂亚斯等人(2018年)合成了新的2-甲基-7-硝基-5-取代-2,3-二氢咪唑并[5,1-b]恶唑作为潜在的抗菌药物,表明2,3-二氢-5-硝基咪唑并(2,1-b)恶唑在抗菌应用中的潜力(马蒂亚斯等人,2018年).

  9. 内脏利什曼病的口服治疗:古普塔等人(2015年)发现了一种硝基咪唑-恶唑化合物DNDI-VL-2098,作为内脏利什曼病口服治疗的临床前候选药物,进一步证明了相关化合物的治疗潜力(古普塔等人,2015年).

  10. 内脏利什曼病治疗的可扩展合成:萨塔姆等人(2016年)描述了一种可扩展的过程,用于合成DNDI-VL-2098(一种相关化合物),用于治疗内脏利什曼病,这可能适用于2,3-二氢-5-硝基咪唑并(2,1-b)恶唑(萨塔姆等人,2016年).

属性

IUPAC Name

5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-8(10)4-3-6-5-7(4)1-2-11-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWFJXPMXFMCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(N21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219808
Record name 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69542-88-7
Record name 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Reactant of Route 2
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Reactant of Route 4
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Reactant of Route 5
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Reactant of Route 6
2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole

Q & A

Q1: What is the structural characterization of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole and how was it synthesized?

A1: 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole (KA151) was synthesized as a potential radiosensitizer. While its exact molecular formula and weight aren't specified in the provided abstracts, its structure was confirmed using ¹H NMR, mass spectrometry, and X-ray crystallography []. The synthesis involved reacting 2,4(5)-dinitroimidazole with ethylene oxide, which resulted in a mixture of KA151 and 2,4-dinitroimidazole-1-ethanol [].

Q2: How does 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole compare to other radiosensitizers in terms of its efficacy in hypoxic conditions?

A2: Research indicates that 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole demonstrates activity as a radiosensitizer in hypoxic mammalian cells, specifically Chinese hamster cells (V-79-753 B) []. While it exhibited efficacy, it was not as potent as another compound in the study, 2,4-dinitroimidazole-1-ethanol (KA161), which achieved an enhancement ratio of 2.0 at a 100 μM concentration []. This suggests that variations in the structure of nitroimidazole derivatives can influence their effectiveness as radiosensitizers. Further research comparing KA151 to other known radiosensitizers like misonidazole in terms of enhancement ratios and toxicity profiles would provide a more comprehensive understanding of its potential for clinical application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。